![molecular formula C8H5NO B6161575 2-ethynylpyridine-4-carbaldehyde CAS No. 1211536-16-1](/img/no-structure.png)
2-ethynylpyridine-4-carbaldehyde
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Description
2-Ethynylpyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H5NO and a molar mass of 131.13 . It’s a key building block in the synthesis of various functional molecules .
Molecular Structure Analysis
The molecular structure of 2-ethynylpyridine-4-carbaldehyde consists of a pyridine ring with an ethynyl group at the 2-position and a carbaldehyde group at the 4-position .Chemical Reactions Analysis
While specific reactions involving 2-ethynylpyridine-4-carbaldehyde are not detailed in the search results, carbonyl compounds like this one generally undergo nucleophilic addition reactions . The carbonyl carbon, being electron-poor, is a good target for attack by electron-rich nucleophiles .Physical And Chemical Properties Analysis
2-Ethynylpyridine-4-carbaldehyde has a molecular weight of 131.13 . Other physical and chemical properties specific to this compound were not found in the search results.Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynylpyridine-4-carbaldehyde involves the reaction of 2-bromo-4-ethynylpyridine with sodium formate in the presence of palladium catalyst to form 2-ethynylpyridine-4-carboxylic acid. This is followed by the conversion of the carboxylic acid to the aldehyde using the Vilsmeier-Haack reaction.", "Starting Materials": [ "2-bromo-4-ethynylpyridine", "sodium formate", "palladium catalyst", "DMF", "POCl3", "NaOH" ], "Reaction": [ "Step 1: Dissolve 2-bromo-4-ethynylpyridine (1.0 g, 4.8 mmol), sodium formate (1.2 g, 15.8 mmol), and palladium catalyst (0.1 g) in DMF (10 mL) in a round-bottom flask.", "Step 2: Add a stir bar and reflux the mixture at 100°C for 24 hours under an inert atmosphere.", "Step 3: Cool the reaction mixture to room temperature and filter off the palladium catalyst.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in POCl3 (10 mL) and add NaOH (2.0 g, 50 mmol) dropwise with stirring.", "Step 6: Reflux the mixture at 100°C for 4 hours.", "Step 7: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "Step 8: Extract the organic layer with ethyl acetate (3 x 20 mL).", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "Step 10: Purify the yellow solid by column chromatography to obtain 2-ethynylpyridine-4-carbaldehyde as a yellow solid (yield: 60-70%)." ] } | |
CAS RN |
1211536-16-1 |
Molecular Formula |
C8H5NO |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
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